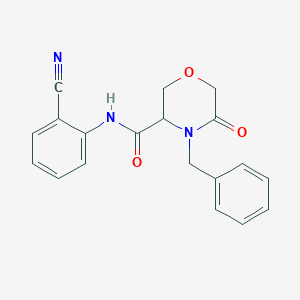

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide (BCM) is a novel small-molecule compound that has been studied and developed in recent years for its potential applications in scientific research. BCM is a highly versatile compound that has been used in a variety of scientific studies, including those related to biochemistry, physiology, and pharmacology. It has been found to have a variety of beneficial effects, such as modulating cellular signaling pathways, increasing cell membrane permeability, and inducing apoptosis.

Mechanism of Action

Target of Action

The primary target of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation .

Mode of Action

This compound inhibits the activation of NF-κB . By doing so, it can prevent the production and release of inflammatory cytokines . This results in a decrease in inflammation and immune response .

Biochemical Pathways

The inhibition of NF-κB activation affects various biochemical pathways. It primarily impacts the NF-κB signaling pathway , which regulates the expression of genes involved in immune and inflammatory responses . The downstream effects include reduced inflammation and immune response .

Result of Action

The result of the compound’s action is a reduction in the production and release of inflammatory cytokines . This leads to a decrease in inflammation and immune response, which can be beneficial in conditions where these responses are overactive .

Advantages and Limitations for Lab Experiments

The advantages of using 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide in laboratory experiments include its low toxicity, its high solubility in aqueous solutions, and its ability to modulate cellular signaling pathways. However, 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is not without its limitations. For example, it has been found to be unstable in acidic solutions, and it can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for research involving 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide. These include further study of its effects on cellular signaling pathways, its potential use in drug development, and its potential use in the treatment of various diseases. Additionally, further research could be conducted on its ability to modulate gene expression and its potential use as an anti-inflammatory agent. Finally, further research could be conducted on the potential use of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide as a diagnostic tool for various diseases.

Synthesis Methods

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide is synthesized through a multi-step process that involves the formation of an oxomorpholine core, followed by the substitution of a benzyl group and a 2-cyanophenyl group. The synthesis of 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide begins with the condensation of morpholine with formaldehyde to form the oxomorpholine core. This is then followed by the substitution of a benzyl group and a 2-cyanophenyl group. The final step is the formation of the carboxamide group through the condensation of the oxomorpholine core with formic acid.

Scientific Research Applications

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide has been used in a variety of scientific studies, including those related to biochemistry, physiology, and pharmacology. In biochemistry, 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide has been used to study the effects of membrane permeability and the modulation of cellular signaling pathways. In physiology, 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide has been used to study the effects of apoptosis and the modulation of gene expression. In pharmacology, 4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide has been used to study the effects of drug metabolism and the modulation of drug-receptor interactions.

properties

IUPAC Name |

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c20-10-15-8-4-5-9-16(15)21-19(24)17-12-25-13-18(23)22(17)11-14-6-2-1-3-7-14/h1-9,17H,11-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTVSIPVRRBGGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-N-(2-cyanophenyl)-5-oxomorpholine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(morpholin-4-yl)ethyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504260.png)

![ethyl 1-[6-(1H-pyrazol-1-yl)pyridazine-3-carbonyl]piperidine-4-carboxylate](/img/structure/B6504267.png)

![N-[(furan-2-yl)methyl]-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B6504271.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(thiophen-2-yl)methyl]pyridazine-3-carboxamide](/img/structure/B6504274.png)

![4-tert-butyl-N-{[5-({[methyl(phenyl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B6504278.png)

![2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6504281.png)

![methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate](/img/structure/B6504296.png)

![N-(3-chloro-4-methoxyphenyl)-1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6504308.png)

![N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6504310.png)

![1-[(3-fluorophenyl)methyl]-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504313.png)

![1-[(3-methoxyphenyl)methyl]-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B6504325.png)

![4-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide](/img/structure/B6504333.png)

![2-[4-(5-phenyl-1,2-oxazole-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504341.png)

![2-(4-{2-[4-(propane-2-sulfonyl)phenyl]acetamido}phenyl)-2H-1,2,3,4-tetrazole-5-carboxamide](/img/structure/B6504344.png)